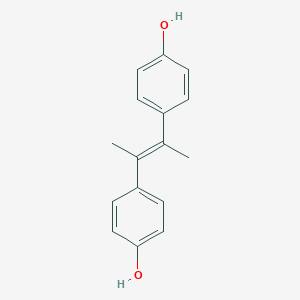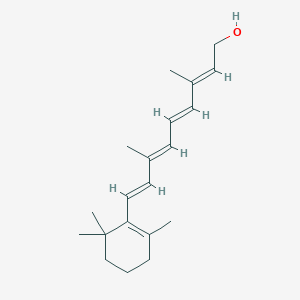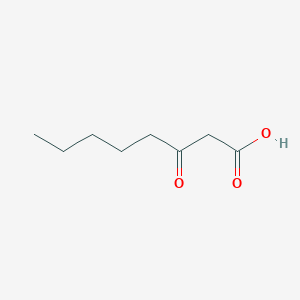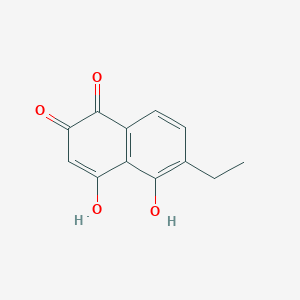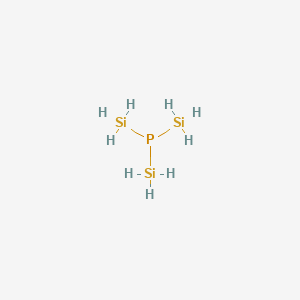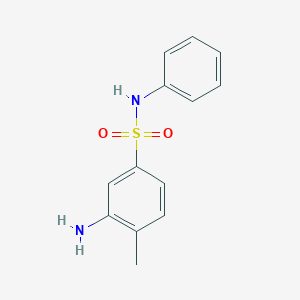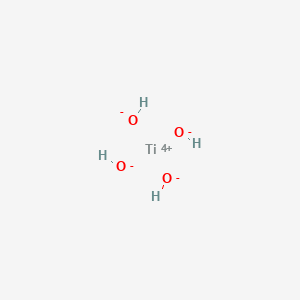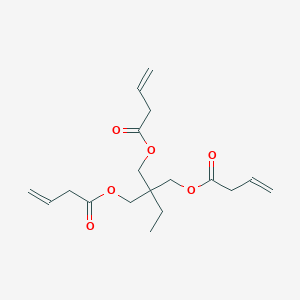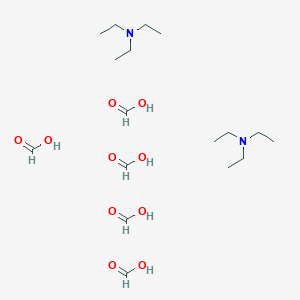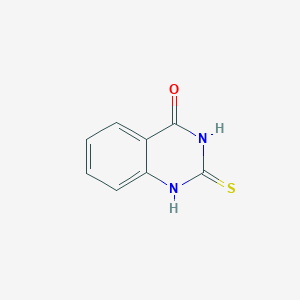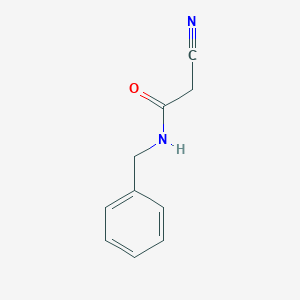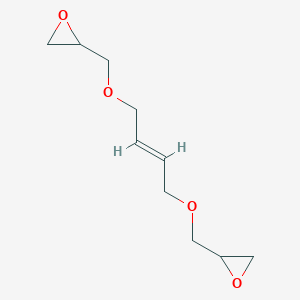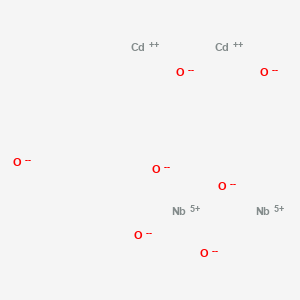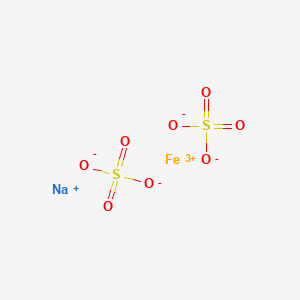
Iron(3+) sodium disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+) sodium disulphate, also known as ferric sodium sulfate, is an inorganic compound with the chemical formula Na2Fe(SO4)2. It is a white crystalline solid that is soluble in water and has various applications in scientific research.
Applications De Recherche Scientifique
Iron(3+) sodium disulphate has various applications in scientific research. It is commonly used as a reagent in analytical chemistry to detect the presence of barium and lead ions in aqueous solutions. It is also used in the synthesis of other iron compounds and as a catalyst in organic reactions.
Mécanisme D'action
Iron(3+) sodium disulphate acts as an oxidizing agent in chemical reactions. It can donate an electron to reduce other substances, while it itself is reduced to iron(2+) sodium sulfate. The mechanism of action of iron(3+) sodium disulphate in biological systems is not well understood, but it is believed to play a role in redox signaling and oxidative stress.
Effets Biochimiques Et Physiologiques
Iron(3+) sodium disulphate has been shown to have various biochemical and physiological effects. It has antioxidant properties and can protect cells from oxidative damage. It also has anti-inflammatory properties and can reduce inflammation in the body. Iron(3+) sodium disulphate has been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Iron(3+) sodium disulphate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, iron(3+) sodium disulphate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on iron(3+) sodium disulphate. One area of interest is its potential therapeutic applications in the treatment of various diseases. Further studies are needed to determine the mechanism of action and efficacy of iron(3+) sodium disulphate in these applications. Another area of interest is the development of new synthetic methods for iron(3+) sodium disulphate and its derivatives. These methods could improve the yield, purity, and cost-effectiveness of the compound. Finally, research is needed to better understand the potential toxicity and environmental impact of iron(3+) sodium disulphate and to develop safe handling and disposal procedures.
Conclusion
Iron(3+) sodium disulphate is an inorganic compound with various applications in scientific research. It is commonly used as a reagent in analytical chemistry and as a catalyst in organic reactions. It has antioxidant and anti-inflammatory properties and has potential therapeutic applications in the treatment of various diseases. Iron(3+) sodium disulphate has several advantages for lab experiments, but also has some limitations. Future research directions include the development of new synthetic methods, the investigation of its therapeutic applications, and the assessment of its toxicity and environmental impact.
Méthodes De Synthèse
Iron(3+) sodium disulphate can be synthesized by reacting iron(III) sulfate with sodium sulfate in water. The reaction produces a white precipitate, which can be filtered and dried to obtain the final product. The chemical equation for the synthesis reaction is:
Fe2(SO4)3 + 2Na2SO4 → 2Na2Fe(SO4)2 + 2Na2SO4
Propriétés
Numéro CAS |
13939-33-8 |
|---|---|
Nom du produit |
Iron(3+) sodium disulphate |
Formule moléculaire |
FeNaO8S2 |
Poids moléculaire |
271 g/mol |
Nom IUPAC |
sodium;iron(3+);disulfate |
InChI |
InChI=1S/Fe.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
Clé InChI |
JLUIYMONJKWFGN-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3] |
Autres numéros CAS |
13939-33-8 |
Synonymes |
iron(3+) sodium disulphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




